molecular formula C11H13NO3 B078922 3,4-Dimethoxycinnamamide CAS No. 14773-40-1

3,4-Dimethoxycinnamamide

Cat. No. B078922
CAS RN: 14773-40-1
M. Wt: 207.23 g/mol
InChI Key: QUKZILHYXHKAKT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-Dimethoxycinnamamide and its derivatives involves several chemical reactions, showcasing the versatility of organic synthesis methods. For example, the one-pot synthesis of Ethyl 3,4-Dimethoxycinnamate, a related compound, demonstrates the efficiency of using veratraldehyde and diethyl malomate with L-proline/potassium phosphate in ethanol under optimal conditions, achieving a high yield and purity (Zeng Qing-youa, 2008).

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxycinnamamide and related compounds has been elucidated through various analytical techniques. The synthesis and crystal structure determination of similar compounds provide insights into the stereochemistry and molecular conformations that influence the reactivity and properties of these molecules. For instance, the synthesis and crystal structure of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester reveal detailed molecular geometry and interactions (S. Ji, 2006).

Chemical Reactions and Properties

3,4-Dimethoxycinnamamide participates in various chemical reactions, demonstrating its reactivity and potential for modification. The compound's interactions with other chemicals can lead to the formation of new compounds with distinct properties, useful in different scientific and industrial applications. The synthesis of novel compounds through reactions involving 3,4-Dimethoxycinnamamide derivatives showcases the compound's versatility (K. Okumura et al., 1998).

Physical Properties Analysis

The physical properties of 3,4-Dimethoxycinnamamide, such as melting point, solubility, and crystal structure, are crucial for its handling and application in various domains. The polymorphism of related compounds, such as 3,4-dimethoxycinnamic acid, highlights the importance of understanding these properties for the optimization of solid-state reactions and the development of materials with desired mechanical and optical characteristics (M. Mishra et al., 2015).

Scientific Research Applications

  • Antiallergic Drug : 3,4-DAA is effective as an antiallergic drug, inhibiting hypersensitivity reactions such as homologous passive cutaneous anaphylaxis in rats and guinea pigs. It also decreases anaphylactic mediator release from guinea pig lungs and shows potential clinical application for certain allergic-related diseases, especially asthma caused by reaginic antibody (Koda et al., 1976).

  • Treatment of Allergic Rhinitis : In clinical evaluations, 3,4-DAA has been compared to disodium cromoglycate (DSCG) for treating perennial nasal allergy. It is considered a mild mast cell stabilizer with minimal side effects, comparable in efficacy to DSCG (Okuda et al., 1984).

  • Suppressing CD4+ T Cell Activation : It exhibits potent suppressive effects on the function of naïve human CD4+ T cells, important in the context of autoimmune diseases like multiple sclerosis and rheumatoid arthritis. Tranilast, a form of 3,4-DAA, inhibits T cell activation and proliferation, interfering with cytokine production (Hertenstein et al., 2011).

  • Allograft Immunorejection : In studies involving liver orthotopic transplants in rats, 3,4-DAA showed anti-inflammatory and anti-immunorejection properties. It could be significant in the treatment of allograft immunorejection (Sun et al., 2011).

  • Antifungal Activity : It has been identified in compounds isolated from Streptoverticillium morookaense and exhibits antifungal activity against Peronophythora litchii (Feng et al., 2007).

  • Anti-Inflammatory and Anti-Proliferative Effects : Some derivatives of 3,4-DAA, such as 2'-hydroxychalcones and flavones, show anti-inflammatory effects and inhibit the generation of inflammatory mediators (Ballesteros et al., 1995).

  • Skin Transplantation : 3,4-DAA can suppress skin transplantation rejection in mice and enhance the activity of indoleamine 2,3-dioxygenase (IDO), suggesting its utility in reducing transplant rejection damage (Ku, 2011).

  • Combination with Cyclosporin A : When combined with cyclosporin A in organ transplantation, 3,4-DAA preserves the immunosuppressive effect while reducing the side effects of cyclosporin A, indicating its potential as an adjunctive therapy in transplants (Xu Yong-gang et al., 2014).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZILHYXHKAKT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxycinnamamide

CAS RN

14773-40-1
Record name Cinnamamide, 3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxycinnamamide
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxycinnamamide
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxycinnamamide
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxycinnamamide
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxycinnamamide
Reactant of Route 6
3,4-Dimethoxycinnamamide

Citations

For This Compound
28
Citations
SK Adesina, J Reisch - Phytochemistry, 1989 - Elsevier
The stem bark of Zanthoxylum rubescens has furnished two new amides identified as N-methyl,N-(3,4-dimethoxyphenylethyl)-3′,4′-dimethoxycinnamamide (rubemamide) and N-(3,4-…
Number of citations: 44 www.sciencedirect.com
M Kuchana, R Kummari - Int J Pharm Res, 2018 - academia.edu
A series of novel substituted α-cyano-N-(2-hydroxyphenyl) cinnamamides were synthesized by Knoevenagel condensation of substituted benzaldehydes with 2-cyano-N-(2-…
Number of citations: 1 www.academia.edu
N Feng, W Ye, P Wu, Y Huang… - Natural Product …, 2007 - journals.sagepub.com
A new amide, 5,8-dimethoxynaphthalene-2-carboxamide (1), together with 2-phenylacetamide (2), 4-methoxybenzamide (3), 3,4-dimethoxybenzamide (4), 3,4-dimethoxycinnamamide (…
Number of citations: 2 journals.sagepub.com
WC Sim, DG Kim, KJ Lee, YJ Choi, YJ Choi… - … of Pharmacology and …, 2015 - ASPET
Liver X receptor (LXR) is a member of the nuclear receptor superfamily, and it regulates various biologic processes, including de novo lipogenesis, cholesterol metabolism, and …
Number of citations: 16 jpet.aspetjournals.org
AJ Birch, E Ritchie, RN Speake - Journal of the Chemical Society …, 1960 - pubs.rsc.org
Before the structure of the chalcone (111) had been established ozonisation had been found to give veratric aldehyde and, as 2, 4-dinitrophenylhydrazone, a substance C,, HloO,; on …
Number of citations: 19 pubs.rsc.org
J Linder, AJ Blake, CJ Moody - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
The details of the first syntheses of the unusual bis-oxazole natural products siphonazole and its O-methyl derivative are reported. The cinnamyl substituted oxazole was constructed …
Number of citations: 69 pubs.rsc.org
V Kumar, S Kumar, B Singh, N Kumar - Journal of Pharmaceutical and …, 2014 - Elsevier
A rapid and simple ultra performance liquid chromatography-diode array detection (UPLC-DAD) method has been developed for the simultaneous quantification of four biologically …
Number of citations: 65 www.sciencedirect.com
SK Adesina - African Journal of Traditional, Complementary and …, 2005 - journals.athmsi.org
The Nigerian Zanthoxylum is a common component of the rain forest vegetation of Southern Nigeria, and is represented by eleven species. A few of these species occur more …
Number of citations: 202 journals.athmsi.org
KW Gopinath, TR Govindachari, K Nagarajan… - Journal of the …, 1957 - pubs.rsc.org
DEY and PARIKSHIT~ obtained in high yield a neutral nitrogen-free compound, mp 2OO0, by the action of alcoholic hydrogen chloride or phosphorus oxychloride in toluene or hot …
Number of citations: 3 pubs.rsc.org
B Botta, M Carmignani, AR Volpe… - Current medicinal …, 2003 - ingentaconnect.com
The number and the pharmacological activities of drugs featuring a guanidine group is actually amazing. Many synthetic guanidine derivatives have attracted pharmacologists in search …
Number of citations: 15 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.